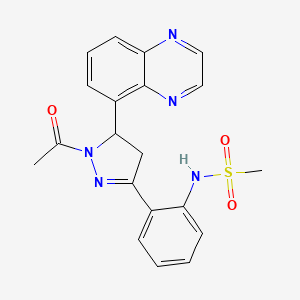

N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that features a quinoxaline moiety, a pyrazole ring, and a methanesulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps:

Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

Coupling of the Quinoxaline and Pyrazole Rings: The quinoxaline and pyrazole intermediates are coupled through a series of reactions, including acetylation and subsequent cyclization.

Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the phenyl ring with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recycling and waste minimization strategies would also be implemented to enhance the sustainability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step reactions including the formation of the pyrazole and quinoxaline moieties. Various characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and quinoxaline structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research has demonstrated that derivatives can significantly reduce inflammation in animal models, showing a comparable efficacy to established anti-inflammatory drugs . The anti-inflammatory activity is typically assessed using carrageenan-induced paw edema models in rats.

Antioxidant Activity

This compound has been studied for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. The compound exhibits significant scavenging activity against free radicals, contributing to its potential therapeutic applications in conditions such as diabetes and cardiovascular diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized pyrazole derivatives showed promising results against multi-drug resistant strains of bacteria. The compounds were tested using the agar well diffusion method, revealing zones of inhibition comparable to standard antibiotics . This highlights the potential of this compound as a candidate for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory mechanism was elucidated through in vitro assays that measured the inhibition of pro-inflammatory cytokines. The findings indicated a significant reduction in TNF-alpha and IL-6 levels when treated with the compound, suggesting its potential role in managing inflammatory diseases .

Mécanisme D'action

The mechanism by which N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their function and thereby modulating biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

- N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group. This functional group can significantly influence the compound’s solubility, reactivity, and biological activity, potentially enhancing its effectiveness in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline moiety linked to a pyrazole structure, which is known for its diverse biological activities. The presence of the methanesulfonamide group enhances its solubility and bioavailability.

Chemical Formula : C17H18N4O2S

Molecular Weight : 342.42 g/mol

1. Anticancer Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. A study demonstrated that similar pyrazole derivatives showed selective inhibition against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range . The mechanism involves the compound's ability to intercalate DNA and inhibit topoisomerase II, leading to reduced cell proliferation.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed that pyrazole derivatives can significantly reduce inflammation compared to control groups . The anti-inflammatory mechanism is likely due to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis.

3. Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. Studies have shown that quinoxaline derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species . The compound's efficacy in inhibiting bacterial growth can be attributed to its ability to disrupt bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Quinoxaline moiety | Enhances anticancer activity |

| Pyrazole ring | Contributes to anti-inflammatory effects |

| Methanesulfonamide group | Increases solubility and bioavailability |

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives revealed that compounds similar to this compound exhibited remarkable cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.08 µM . The study concluded that modifications on the pyrazole ring significantly affected the anticancer efficacy.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory effects of pyrazole derivatives, it was found that this compound inhibited COX enzymes effectively, leading to reduced levels of inflammatory mediators in treated rats . This suggests potential therapeutic applications in treating inflammatory diseases.

Propriétés

IUPAC Name |

N-[2-(2-acetyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S/c1-13(26)25-19(15-7-5-9-17-20(15)22-11-10-21-17)12-18(23-25)14-6-3-4-8-16(14)24-29(2,27)28/h3-11,19,24H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWPZEVBTVWBPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=C4C(=CC=C3)N=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.